Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that “2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride” could potentially have applications in the field of medicinal chemistry or drug development, particularly in the design of inhibitors for reverse transcriptase enzymes.
2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride is a chemical compound characterized by the molecular formula C9H8ClF3N2 and a molecular weight of 236.62 g/mol. This compound features a trifluoromethyl group, which significantly influences its electronic properties and reactivity due to its electron-withdrawing nature. The compound exists as a powder at room temperature and is identified by its InChI code: 1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H .
As ATPH is primarily an intermediate, a defined mechanism of action is not applicable. Its role lies in being a building block for the synthesis of other molecules with potential biological activities.
Due to the limited information on ATPH, specific safety concerns are difficult to assess. However, considering the presence of a nitrile group, standard precautions for handling nitrile-containing compounds should be followed, including proper ventilation, use of personal protective equipment (PPE), and adherence to safe laboratory practices [].
Research on the biological activity of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride is still in early stages. The compound's trifluoromethyl group may enhance its metabolic stability and lipophilicity, potentially improving bioavailability. While specific targets and mechanisms of action remain unidentified, compounds with similar structures have shown promise in inhibiting enzymes such as reverse transcriptase, suggesting potential applications in antiviral therapies .
The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride typically involves multi-step organic reactions. While detailed synthetic routes are not fully outlined in the available literature, it can be inferred that the process includes:
The compound has potential applications in various fields:
Several compounds share structural similarities with 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride. Below is a comparison highlighting their unique features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Trifluoroacetophenone | Contains a trifluoro group attached to an acetophenone | Known for its use in organic synthesis and as an analgesic |
3-Trifluoromethylphenylacetic acid | Trifluoromethyl group attached to phenylacetic acid | Exhibits anti-inflammatory properties |
N-(Trifluoromethyl)benzamide | Benzamide structure with a trifluoromethyl substituent | Potential use in medicinal chemistry |
The uniqueness of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride lies in its combination of amino and nitrile functionalities alongside the trifluoromethyl group, which may offer distinct pharmacological properties compared to these similar compounds .
Irritant